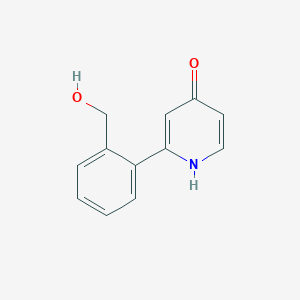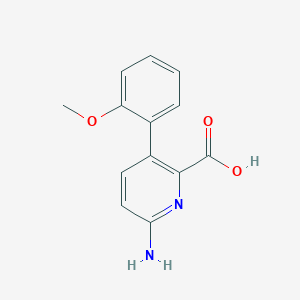
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% (4-H2HMP) is an aromatic heterocyclic compound with a wide range of applications in medicinal chemistry and drug discovery. 4-H2HMP is a valuable intermediate for the synthesis of many biologically active compounds, including anti-cancer agents, anti-inflammatory drugs, and antiviral agents. Furthermore, 4-H2HMP has been found to possess a variety of biochemical and physiological effects, and is being investigated for its potential therapeutic applications.
科学研究应用
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in a variety of scientific research applications, including the synthesis of biologically active compounds, such as anti-cancer agents, anti-inflammatory drugs, and antiviral agents. In addition, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in the synthesis of other heterocyclic compounds, such as imidazoles, benzimidazoles, and pyridines. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been used in the synthesis of polymers and nanomaterials.
作用机制
The exact mechanism of action of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is not yet fully understood. However, it is believed that 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% may interact with various cell receptors, including G-protein coupled receptors, to produce its various biochemical and physiological effects.
Biochemical and Physiological Effects
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and antiviral effects. In addition, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess antioxidant, antifungal, and anti-allergic effects. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% has been found to possess neuroprotective and cardioprotective effects.
实验室实验的优点和局限性
The advantages of using 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% in lab experiments include its low cost, availability, and ease of synthesis. Furthermore, 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is a versatile compound and can be used in a variety of applications, including the synthesis of biologically active compounds and polymers. The main limitation of using 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% in lab experiments is its low solubility in water, which can make it difficult to work with in certain applications.
未来方向
The potential future directions for 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% research include the development of new synthesis methods, the exploration of new therapeutic applications, and the investigation of its mechanism of action. Additionally, further research into the biochemical and physiological effects of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is needed in order to further understand its potential therapeutic applications. Furthermore, further research into the potential adverse effects of 4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% is also needed in order to ensure its safe use in therapeutic applications.
合成方法
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine, 95% can be synthesized through a number of methods, including the Biginelli reaction, the Ugi reaction, and the Knovenagel condensation. The Biginelli reaction involves the condensation of ethyl acetoacetate, urea, and aldehydes in the presence of an acid catalyst. The Ugi reaction involves the reaction of aldehydes, isocyanides, and amines in the presence of a base catalyst. The Knovenagel condensation involves the reaction of aldehydes, ketones, and amines in the presence of a base catalyst.
属性
IUPAC Name |
2-[2-(hydroxymethyl)phenyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c14-8-9-3-1-2-4-11(9)12-7-10(15)5-6-13-12/h1-7,14H,8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJVICVLHFBDXCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=O)C=CN2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692455 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-2-(2-hydroxymethylphenyl)pyridine | |
CAS RN |
1261998-16-6 |
Source


|
| Record name | 2-[2-(Hydroxymethyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692455 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














